2-[(Pyridin-4-yl)methyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione
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Overview
Description
2-[(Pyridin-4-yl)methyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione is a heterocyclic compound that features a pyridine ring attached to a thiadiazolidine-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-4-yl)methyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione typically involves the reaction of pyridine derivatives with thiadiazolidine-dione precursors. One common method includes the condensation of pyridine-4-carbaldehyde with thiourea under acidic conditions, followed by oxidation to form the desired thiadiazolidine-dione structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-4-yl)methyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazolidine-dione moiety to thiadiazolidine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the thiadiazolidine-dione moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazolidine derivatives.
Substitution: Various substituted pyridine and thiadiazolidine-dione derivatives.
Scientific Research Applications
2-[(Pyridin-4-yl)methyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(Pyridin-4-yl)methyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine and 2-(pyridin-3-yl)imidazole share structural similarities.
Thiadiazolidine-dione derivatives: Compounds such as 2,5-thiadiazolidine-1,1-dione and its substituted analogs.
Uniqueness
2-[(Pyridin-4-yl)methyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione is unique due to the combination of the pyridine ring and thiadiazolidine-dione moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89151-27-9 |
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Molecular Formula |
C8H11N3O2S |
Molecular Weight |
213.26 g/mol |
IUPAC Name |
2-(pyridin-4-ylmethyl)-1,2,5-thiadiazolidine 1,1-dioxide |
InChI |
InChI=1S/C8H11N3O2S/c12-14(13)10-5-6-11(14)7-8-1-3-9-4-2-8/h1-4,10H,5-7H2 |
InChI Key |
MVGUVRUWNVRRBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(S(=O)(=O)N1)CC2=CC=NC=C2 |
Origin of Product |
United States |
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